3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide
Description
3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a conjugated diene system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
5-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-13(8-6-7-11-15-9-4-3-5-10-15)18-21-17(22)16-12-14(2)19-20-16/h3-12H,1-2H3,(H,19,20)(H,21,22)/b8-6+,11-7+,18-13+ |
InChI Key |
BZJKEWXLKVNCLS-NNSCXYALSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole ring and the conjugated diene system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
